N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-4-chlorobenzenesulfonamide
Overview
Description
N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-4-chlorobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is known to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-4-chlorobenzenesulfonamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to target proteins. This results in the inhibition of various cellular processes that are regulated by protein kinases.
Biochemical and Physiological Effects:
N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-4-chlorobenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has antifungal properties and has been found to inhibit the growth of various fungal species. In addition, this compound has anti-inflammatory properties and has been found to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-4-chlorobenzenesulfonamide in lab experiments include its potent activity against protein kinases, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its antifungal and anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For research on N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-4-chlorobenzenesulfonamide include the development of more potent and selective inhibitors of protein kinases, the exploration of its potential use in combination therapy with other anticancer drugs, and the investigation of its safety and efficacy in human clinical trials. Further studies are also needed to determine the potential use of this compound as an antifungal and anti-inflammatory agent.
Scientific Research Applications
N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-4-chlorobenzenesulfonamide has been extensively studied for its potential applications in pharmaceutical research. This compound has been found to have anticancer, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes such as cell growth and differentiation.
properties
IUPAC Name |
N-[4-bromo-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-4-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2N3O2S/c17-14-10-22(9-11-3-1-2-4-15(11)19)20-16(14)21-25(23,24)13-7-5-12(18)6-8-13/h1-8,10H,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYXROBGESFSQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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